molecular formula C11H15ClO B8029880 1-Chloro-3-(2,2-dimethylpropoxy)benzene

1-Chloro-3-(2,2-dimethylpropoxy)benzene

Cat. No.: B8029880
M. Wt: 198.69 g/mol
InChI Key: BIYRBZOSBHNURI-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,2-dimethylpropoxy)benzene ( 1881288-93-2) is a chloro-aromatic ether of significant value in organic synthesis and medicinal chemistry research. With the molecular formula C 11 H 15 ClO and a molecular weight of 198.69, this compound serves as a versatile building block, particularly in the construction of complex heterocyclic systems . Its primary research application lies in its role as a key synthetic intermediate for the preparation of novel N-substituted benzimidazole derivatives . The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Research indicates that derivatives synthesized from intermediates similar to this compound have demonstrated potent antibacterial activity against pathogens such as Escherichia coli , Streptococcus faecalis , and methicillin-resistant Staphylococcus aureus (MRSA), as well as promising anticancer activity against various human cancer cell lines . The chlorine atom and the bulky 2,2-dimethylpropoxy (neopentyloxy) group on the benzene ring contribute to the molecule's lipophilicity and steric profile, which can be critical for modulating the biological activity and binding affinity of the final compounds to their molecular targets, such as the dihydrofolate reductase (DHFR) enzyme . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

1-chloro-3-(2,2-dimethylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYRBZOSBHNURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

Nucleophilic aromatic substitution (NAS) is a cornerstone for synthesizing aryl ethers. For 1-chloro-3-(2,2-dimethylpropoxy)benzene, the reaction involves displacing a halogen (e.g., Cl, Br) on the aromatic ring with a neopentyloxy group (2,2-dimethylpropoxide). The aromatic ring must be activated toward nucleophilic attack, typically via electron-withdrawing groups (EWGs) such as nitro or chloro substituents. For example, 1-chloro-3-nitrobenzene could act as a substrate, where the nitro group meta to the chlorine enhances reactivity.

Catalytic System and Conditions

Phase-transfer catalysts (PTCs) like benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium bromide (TBAB) are critical for facilitating reactions between aqueous alkoxide ions and organic-phase aryl halides. In a typical setup (Figure 1):

  • Substrate : 1-Chloro-3-bromobenzene (or 1-chloro-3-iodobenzene for enhanced reactivity).

  • Alkoxide precursor : Neopentyl alcohol (2,2-dimethylpropan-1-ol) deprotonated by NaOH or KOH.

  • Solvent : Benzene, toluene, or cyclohexane.

  • Conditions : 50–80°C, 6–24 hours under nitrogen.

Table 1: Optimized Parameters for NAS with PTCs

ParameterValue/RangeSource Analogy
Molar ratio (Ar-X : RO⁻)1 : 1.1–1.3
PTC loading0.01–0.1 wt% of substrate
Temperature60–80°C
Yield (hypothetical)75–90%Extrapolated from

Challenges and Mitigation

  • Steric hindrance : The bulky neopentyl group may slow substitution. Mitigation includes using more reactive aryl iodides or elevated temperatures.

  • Byproducts : Competing elimination or diaryl ether formation. Excess alkoxide and controlled temperature minimize these.

Ullmann-Type Coupling for Aryl Ether Formation

Copper-Catalyzed Coupling

Ullmann reactions enable C–O bond formation between aryl halides and alcohols using copper catalysts. This method is advantageous for less-activated substrates. For this compound:

  • Substrate : 1-Chloro-3-iodobenzene (enhanced reactivity vs. bromide).

  • Catalyst : CuI or CuBr with ligands (e.g., 1,10-phenanthroline).

  • Base : Cs₂CO₃ or K₃PO₄.

  • Solvent : DMF or DMSO at 100–120°C.

Table 2: Ullmann Coupling Conditions

ComponentSpecificationSource Analogy
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
Reaction time12–48 hours
Yield (hypothetical)65–80%Extrapolated from

Advantages Over NAS

  • Tolerates electron-neutral aromatic rings.

  • Compatible with sterically demanding alcohols.

Mitsunobu Reaction for Ether Synthesis

Direct Etherification of Phenols

The Mitsunobu reaction couples phenols with alcohols using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For this compound:

  • Substrate : 3-Chlorophenol.

  • Alcohol : Neopentyl alcohol.

  • Conditions : THF, 0–25°C, 4–12 hours.

Table 3: Mitsunobu Reaction Parameters

ParameterValueConsiderations
DEAD/PPh₃ loading1.2 equivalents eachHigh cost
SolventTHF or DCM
Yield (hypothetical)70–85%Laboratory-scale

Limitations

  • Cost : DEAD and PPh₃ are expensive for industrial use.

  • Scale-up challenges : Exothermic nature requires careful temperature control.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Feasibility

MethodCostScalabilityYieldEnvironmental Impact
NAS with PTCsLowHigh75–90%Moderate (solvents)
Ullmann CouplingModerateModerate65–80%High (Cu waste)
Mitsunobu ReactionHighLow70–85%Low

Chemical Reactions Analysis

1-Chloro-3-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts.

Scientific Research Applications

1-Chloro-3-(2,2-dimethylpropoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
1-Chloro-3-(2,2-dimethylpropoxy)benzene C₁₁H₁₅ClO 200.68 (calculated) 2,2-Dimethylpropoxy Not explicitly listed
1-Chloro-3-(prop-2-en-1-yloxy)benzene C₉H₉ClO 168.62 Allyloxy 24824-86-0
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene C₁₄H₁₂Cl₂ 251.15 1-(4-Chlorophenyl)ethyl 77008-64-1
1,4-Bis(3-chloropropoxy)benzene C₁₂H₁₄Cl₂O₂ 285.14 Two 3-chloropropoxy groups at positions 1 and 4 Not explicitly listed
1-Chloro-3-(trimethoxymethyl)benzene C₁₀H₁₃ClO₃ 216.66 Trimethoxymethyl 91362-61-7

Key Observations :

  • The 2,2-dimethylpropoxy group in the target compound increases molecular weight compared to simpler alkoxy derivatives (e.g., allyloxy in ).

Reactivity Trends :

  • Bulkier substituents (e.g., 2,2-dimethylpropoxy) may slow reaction kinetics due to steric hindrance, whereas allyloxy groups () offer higher reactivity in further functionalization.

Physical Properties

Compound Melting Point Boiling Point Solubility
This compound Not reported Not reported Likely low polarity
1,4-Bis(3-chloropropoxy)benzene 66°C Not reported Soluble in chloroform
1-Chloro-3-(trimethoxymethyl)benzene Not reported Not reported Stable at 2–8°C

Key Insights :

  • The crystalline structure of 1,4-bis(3-chloropropoxy)benzene is stabilized by C–H···π interactions , suggesting similar intermolecular forces may influence the target compound’s solid-state behavior.
  • Lipophilicity increases with bulky alkoxy groups, impacting solubility in polar solvents.

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-3-(2,2-dimethylpropoxy)benzene?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A feasible route is reacting 3-chlorophenol with 1-chloro-2,2-dimethylpropane under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C). The base deprotonates the phenol, enabling alkoxide formation, which displaces the chloride on the 2,2-dimethylpropyl precursor. Alternative routes may use Mitsunobu conditions (e.g., DIAD, PPh₃) for sterically hindered substrates .

Q. How is the compound characterized post-synthesis to confirm purity and structure?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, tert-butyl group at δ 1.3–1.4 ppm).
  • LCMS/HPLC : Retention time (e.g., ~1.61 minutes under TFA-modified conditions) and mass spectrometry (e.g., [M+H]+ ion matching theoretical m/z 214.7) confirm molecular weight and purity .
  • Elemental Analysis : Validates C, H, Cl, and O percentages.

Q. What solvents and reaction conditions optimize yield for introducing the 2,2-dimethylpropoxy group?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of phenolic intermediates. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hrs) improve conversion. Catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate SNAr by stabilizing transition states .

Advanced Research Questions

Q. What factors influence regioselectivity during alkoxy substitution on chlorobenzene derivatives?

  • Methodological Answer : Regioselectivity is governed by:
  • Directing Effects : The chloro group at position 1 is meta-directing, favoring substitution at position 3.
  • Steric Hindrance : Bulky 2,2-dimethylpropoxy groups may hinder para substitution. Computational modeling (e.g., DFT calculations) predicts transition-state geometries and activation barriers, aligning with experimental outcomes .
  • Catalysis : Lithium chloride in LDA-mediated reactions can alter aggregation states of intermediates, modulating selectivity .

Q. How does the steric bulk of the 2,2-dimethylpropoxy group impact reactivity in further functionalization?

  • Methodological Answer : The tert-butyl group:
  • Reduces Electrophilicity : Steric shielding lowers susceptibility to electrophilic attack (e.g., nitration, sulfonation).
  • Directs Reactions : Ortho/para positions become inaccessible, forcing meta-substitution. Kinetic studies using Hammett plots or competition experiments quantify steric vs. electronic effects .

Q. What computational tools predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Tools like CC-DPS (Chemical Compounds Deep Profiling Services) use QSPR models and neural networks to:
  • Predict feasible synthetic routes (e.g., SNAr vs. coupling).
  • Simulate transition states and regioselectivity via quantum mechanics (e.g., Gaussian software).
  • Validate experimental data against thermodynamic (ΔG, ΔH) and kinetic (activation energy) parameters .

Q. How can contradictory analytical data (e.g., NMR vs. LCMS) be resolved?

  • Methodological Answer : Contradictions arise from:
  • Impurity Interference : LCMS may detect trace byproducts undetected by NMR. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
  • Solvent Artifacts : Residual DMSO in NMR samples can mask peaks. Use deuterated solvents and HSQC/DEPT-135 for unambiguous assignment .

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